4-Aminobenzyl cyanide
Overview
Description
4-Aminobenzyl cyanide, also known as this compound, is an organic compound with the molecular formula C8H8N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. This compound is a white to off-white crystalline powder and is used in various chemical processes, including the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Aminobenzyl cyanide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of rheumatoid arthritis and other conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Aminobenzyl cyanide, also known as 2-(4-aminophenyl)acetonitrile or 4-Aminophenylacetonitrile, is the mitochondrial electron transport chain within cells . Specifically, it binds to the a3 portion (complex IV) of cytochrome oxidase .
Mode of Action
This compound interacts with its target by binding to the iron within the cytochrome oxidase protein . This binding inhibits the enzyme, preventing cells from using oxygen . This action essentially causes a form of cellular asphyxiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria of eukaryotic cells . By inhibiting cytochrome c oxidase, the compound disrupts the chain, preventing the production of ATP and leading to cell death .
Pharmacokinetics
Cyanide compounds are generally known to be easily absorbed by the mucous membrane of the respiratory tract, through the skin, and the gastrointestinal tract
Result of Action
The result of this compound’s action is the inhibition of ATP production, leading to cellular asphyxiation and rapid cell death . This is due to the compound’s interference with the cell’s ability to use oxygen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH levels, and temperature can affect the compound’s reactivity and stability . Additionally, the compound’s toxicity can be influenced by the presence of certain enzymes in the body that can convert cyanide into less toxic compounds .
Biochemical Analysis
Biochemical Properties
4-Aminophenylacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 4-aminophenylacetic acid. This transformation is catalyzed by the enzyme nitrilase, which hydrolyzes 4-aminophenylacetonitrile to produce 4-aminophenylacetic acid . The enzyme nitrilase exhibits high specificity and efficiency in this reaction, making it a valuable biocatalyst for industrial applications.
Cellular Effects
4-Aminophenylacetonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 4-aminophenylacetic acid, has been reported to possess tuberculostatic activity and is used as a precursor in the synthesis of drugs for rheumatoid arthritis . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 4-Aminophenylacetonitrile involves its interaction with the enzyme nitrilase. The enzyme binds to the nitrile group of 4-Aminophenylacetonitrile, facilitating its hydrolysis to 4-aminophenylacetic acid. This reaction is highly specific and occurs under mild conditions, making it an efficient process for producing the desired product .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 4-Aminophenylacetonitrile have been studied. The compound is stable under optimal conditions, with maximum enzyme activity observed at a pH of 7 and a temperature of 45°C . Over time, the enzyme-catalyzed reaction maintains its efficiency, ensuring consistent production of 4-aminophenylacetic acid.
Dosage Effects in Animal Models
Studies on the dosage effects of 4-Aminophenylacetonitrile in animal models are limited. It is known that the compound’s hydrolysis product, 4-aminophenylacetic acid, exhibits biological activity at specific concentrations. High doses of the compound may lead to toxic effects, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
4-Aminophenylacetonitrile is involved in metabolic pathways that lead to the production of 4-aminophenylacetic acid. The enzyme nitrilase catalyzes the hydrolysis of the nitrile group, resulting in the formation of the corresponding acid. This pathway is crucial for the synthesis of compounds with therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Aminophenylacetonitrile has not been extensively studied. It is likely that the compound, or its hydrolysis product, localizes to specific cellular compartments where it interacts with target biomolecules. Understanding its subcellular distribution could provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Aminobenzyl cyanide involves the reduction of 4-Nitrophenylacetonitrile. The process typically includes dissolving 4-Nitrophenylacetonitrile in methanol, adding 10% palladium on carbon (Pd/C) as a catalyst, and stirring the mixture in a hydrogen environment at room temperature. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the reaction mixture is filtered and concentrated to yield this compound with a high yield .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of larger reactors and optimized reaction parameters to ensure high yield and purity. The use of nitrilase enzymes for the biotransformation of this compound to 4-Aminophenylacetic acid has also been explored, providing an environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzyl cyanide undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine group using hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a suitable catalyst.
Major Products Formed
Reduction: 4-Aminophenylethylamine.
Hydrolysis: 4-Aminophenylacetic acid.
Substitution: Various substituted derivatives depending on the electrophile used
Comparison with Similar Compounds
4-Aminobenzyl cyanide can be compared with other similar compounds, such as:
4-Nitrophenylacetonitrile: The nitro group in this compound can be reduced to an amino group to form this compound.
4-Aminophenylacetic acid: This compound is formed by the hydrolysis of this compound.
4-Aminobenzyl alcohol: This compound is formed by the reduction of the nitrile group to an alcohol.
The uniqueness of this compound lies in its dual functional groups (amino and nitrile), which allow it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-aminophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWRFIYBUQBHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188923 | |
Record name | 4-Aminophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3544-25-0 | |
Record name | 4-Aminobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3544-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-(4-Aminophenyl)acetonitrile in organic synthesis?
A1: 2-(4-Aminophenyl)acetonitrile serves as a valuable building block for synthesizing diverse chemical compounds. For instance, it acts as a starting material for creating aryl-substituted pteridines [], which exhibit antitumor activity. Additionally, it plays a crucial role in the synthesis of Mirabegron [], a medication used to treat overactive bladder.
Q2: Can you describe an efficient method for synthesizing Schiff bases using 2-(4-Aminophenyl)acetonitrile?
A2: Yes, a recently reported method utilizes 3,5-difluoroarylboronic acid as a catalyst to facilitate the reaction between 2-(4-Aminophenyl)acetonitrile and various aromatic aldehydes []. This reaction proceeds efficiently at room temperature, yielding Schiff bases within 2 hours.
Q3: What analytical techniques are commonly employed to characterize and quantify 2-(4-Aminophenyl)acetonitrile and its derivatives?
A4: Standard characterization techniques include elemental analysis (EA), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS) []. These methods provide valuable information about the elemental composition, functional groups, structure, and molecular weight of the compound and its derivatives.
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